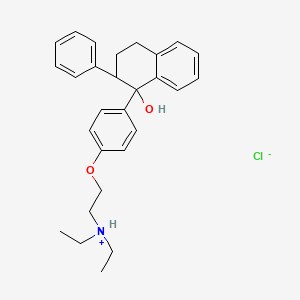
1-Naphthol, 1,2,3,4-tetrahydro-1-(p-(2-(diethylamino)ethoxy)phenyl)-2-phenyl-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Naphthol, 1,2,3,4-tetrahydro-1-(p-(2-(diethylamino)ethoxy)phenyl)-2-phenyl-, hydrochloride is a complex organic compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its unique structural properties and diverse reactivity, making it a valuable subject of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthol, 1,2,3,4-tetrahydro-1-(p-(2-(diethylamino)ethoxy)phenyl)-2-phenyl-, hydrochloride typically involves multiple steps, starting from simpler organic molecules. One common route involves the hydrogenation of naphthalene to produce tetralin, which is then oxidized to 1-tetralone. The 1-tetralone undergoes further reactions to introduce the diethylaminoethoxy and phenyl groups, followed by hydrochloride salt formation.
Industrial Production Methods
Industrial production of this compound often employs large-scale hydrogenation and oxidation processes, utilizing catalysts such as palladium or rhodium to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and solvent choice, to optimize the production efficiency.
化学反応の分析
Types of Reactions
1-Naphthol, 1,2,3,4-tetrahydro-1-(p-(2-(diethylamino)ethoxy)phenyl)-2-phenyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst, resulting in the formation of reduced naphthol derivatives.
Substitution: Electrophilic substitution reactions are common, where reagents like halogens or nitro groups are introduced into the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium or rhodium catalysts.
Substitution Reagents: Halogens, nitro compounds.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties.
科学的研究の応用
1-Naphthol, 1,2,3,4-tetrahydro-1-(p-(2-(diethylamino)ethoxy)phenyl)-2-phenyl-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral probe to study enzyme-substrate interactions and as a precursor for synthesizing other complex organic molecules.
Biology: Investigated for its role in enzyme inhibition and as a substrate for various biochemical reactions.
Medicine: Explored for its potential therapeutic effects, including its use in drug development and pharmacological studies.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which 1-Naphthol, 1,2,3,4-tetrahydro-1-(p-(2-(diethylamino)ethoxy)phenyl)-2-phenyl-, hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. It acts as a substrate or inhibitor for various enzymes, influencing biochemical pathways and cellular processes. The diethylaminoethoxy group plays a crucial role in its binding affinity and specificity towards these targets.
類似化合物との比較
Similar Compounds
1-Naphthol: A simpler analog with a hydroxyl group on the naphthalene ring, known for its use in dye production and as a precursor for other chemicals.
2-Naphthol: An isomer of 1-naphthol with the hydroxyl group at a different position, also used in dye production and chemical synthesis.
Tetralin: A hydrogenated derivative of naphthalene, used as a solvent and in the production of other chemicals.
Uniqueness
1-Naphthol, 1,2,3,4-tetrahydro-1-(p-(2-(diethylamino)ethoxy)phenyl)-2-phenyl-, hydrochloride is unique due to its complex structure, which imparts distinct chemical reactivity and biological activity
特性
CAS番号 |
1820-38-8 |
|---|---|
分子式 |
C28H34ClNO2 |
分子量 |
452.0 g/mol |
IUPAC名 |
diethyl-[2-[4-(1-hydroxy-2-phenyl-3,4-dihydro-2H-naphthalen-1-yl)phenoxy]ethyl]azanium;chloride |
InChI |
InChI=1S/C28H33NO2.ClH/c1-3-29(4-2)20-21-31-25-17-15-24(16-18-25)28(30)26-13-9-8-12-23(26)14-19-27(28)22-10-6-5-7-11-22;/h5-13,15-18,27,30H,3-4,14,19-21H2,1-2H3;1H |
InChIキー |
YVIIPDICXGNPKN-UHFFFAOYSA-N |
正規SMILES |
CC[NH+](CC)CCOC1=CC=C(C=C1)C2(C(CCC3=CC=CC=C32)C4=CC=CC=C4)O.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


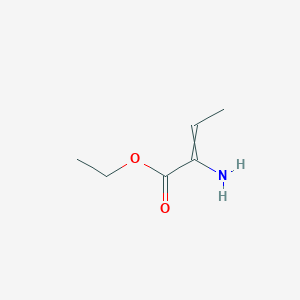
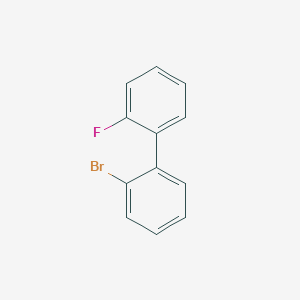
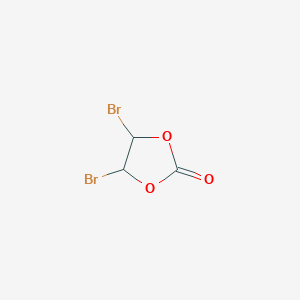
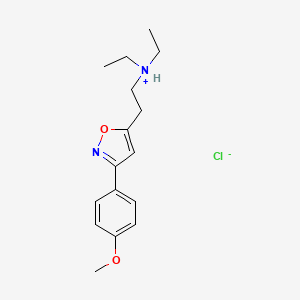

![Ethyl 3-[(diethoxymethylsilyl)oxy]-2-butenoate](/img/structure/B13739456.png)
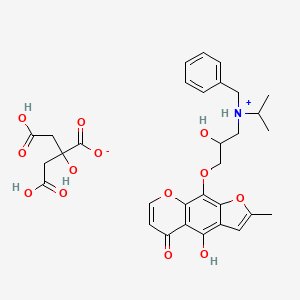
![5-(4,6-dichloro-1,3,5-triazin-2-yl)-N,N-diethyl-9H-benzo[a]phenoxazin-9-amine;chloride](/img/structure/B13739470.png)
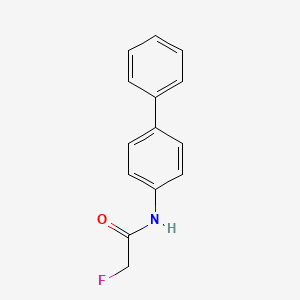
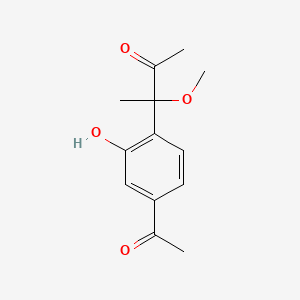
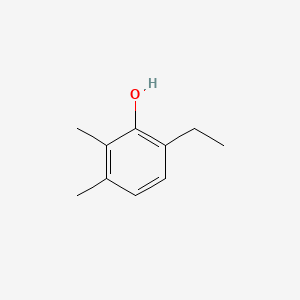


![4,4'-(Vinylene)bis[3-sulfobenzenediazonium]dichloride](/img/structure/B13739499.png)
